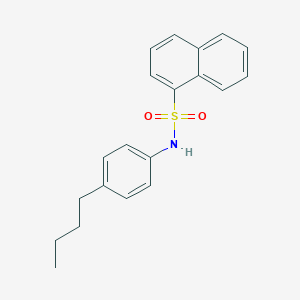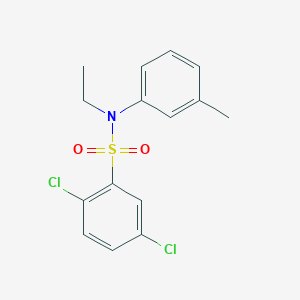![molecular formula C27H29NO6S B281230 Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281230.png)
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has gained attention in scientific research due to its potential biological and pharmacological properties. This compound belongs to the class of naphthoquinone derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood. However, studies have suggested that it exerts its biological and pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been reported to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and oxidative stress.
Biochemical and Physiological Effects:
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of enzymes involved in the production of oxidative stress. It has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments is its potential biological and pharmacological properties. It can be used to study the mechanisms of inflammation, oxidative stress, and cancer cell proliferation. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully understand its biological and pharmacological effects.
Orientations Futures
There are several future directions for the study of Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases, such as arthritis, asthma, and cardiovascular diseases. Another direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been synthesized using various methods. One of the methods involves the reaction of 5-amino-2-methyl-1-naphthol with ethyl 4-bromobenzenesulfonate in the presence of a base, followed by esterification with pentyl bromide and cyclization with sodium methoxide. Another method involves the reaction of 5-amino-2-methyl-1-naphthol with 4-ethoxybenzenesulfonyl chloride in the presence of a base, followed by esterification with pentyl bromide and cyclization with sodium methoxide.
Applications De Recherche Scientifique
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been studied for its potential biological and pharmacological properties. It has been reported to have anti-inflammatory, antioxidant, and anticancer activities. Studies have shown that Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been shown to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C27H29NO6S |
|---|---|
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
pentyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H29NO6S/c1-4-6-9-16-33-27(29)25-18(3)34-26-22-11-8-7-10-21(22)24(17-23(25)26)28-35(30,31)20-14-12-19(13-15-20)32-5-2/h7-8,10-15,17,28H,4-6,9,16H2,1-3H3 |
Clé InChI |
BQKANAOUEBROBK-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC)C |
SMILES canonique |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)

![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)

![2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281164.png)



![3-{[(2,5-Diethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281171.png)
![N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281172.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide](/img/structure/B281173.png)